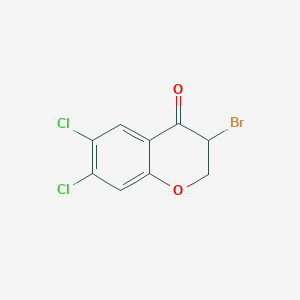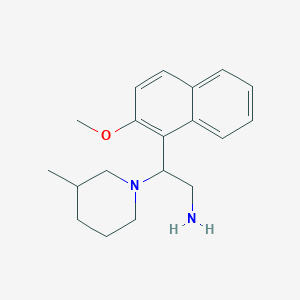
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is a chemical compound with the molecular formula C19H20OSi It is known for its unique structure, which includes a fluoranthene moiety linked to a trimethylsilane group via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane typically involves the reaction of 2,3-dihydrofluoranthene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrofluoranthene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoranthene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluoranthene derivatives, while reduction can produce dihydrofluoranthene compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is used as a precursor for the synthesis of various fluoranthene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and the development of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and molecular targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research is ongoing to explore its use in drug development and the treatment of various diseases.
Industry
Industrially, the compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mécanisme D'action
The mechanism of action of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors to modulate their activity. The fluoranthene moiety plays a crucial role in these interactions, while the trimethylsilyl group influences the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dihydro-1-naphthyloxy)trimethylsilane
- (2,3-Dihydro-1-anthracenyloxy)trimethylsilane
- (2,3-Dihydro-1-phenanthryloxy)trimethylsilane
Uniqueness
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is unique due to its specific fluoranthene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
83291-47-8 |
|---|---|
Formule moléculaire |
C19H20OSi |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2,3-dihydrofluoranthen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C19H20OSi/c1-21(2,3)20-17-12-11-13-7-6-10-15-14-8-4-5-9-16(14)19(17)18(13)15/h4-10H,11-12H2,1-3H3 |
Clé InChI |
BEWALQUFYITCQG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C2C3=CC=CC=C3C4=CC=CC(=C42)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)


![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)


![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

